molecular formula C49H66N12O6S B1665515 Antagonist G CAS No. 115150-59-9

Antagonist G

Cat. No. B1665515
CAS RN: 115150-59-9
M. Wt: 951.2 g/mol
InChI Key: WLCBDSJJUAAXMX-JNDMNVDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antagonist G is a compound with the molecular formula C49H66N12O6S . It is also known by other names such as L-arginyl-D-tryptophyl-N-methyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-methioninamide . It is a peptide used to target and enhance the delivery of anticancer chemotherapeutics .


Molecular Structure Analysis

The molecular weight of Antagonist G is 951.2 g/mol . Its structure includes multiple amino acid residues, and it has a complex structure with multiple rings and chains . The InChI and SMILES strings provide a textual representation of the molecule’s structure .

Scientific Research Applications

Photoreceptor Cell Degeneration Prevention

Antagonist G has been used in combination with other drugs to prevent photoreceptor cell degeneration. This combination of drugs exhibited synergistic activity that protected retinas from light-induced degeneration . This approach could provide a strategy for preventing or treating retinal dystrophies .

G Protein-Coupled Receptors (GPCRs) Regulation

Antagonist G plays a critical role in the regulation of GPCRs, a large family of transmembrane proteins that regulate intracellular signaling essential for cellular homeostasis . This regulation is crucial for maintaining the balance of various cellular processes.

Control and Perception of Antagonist Muscle Action

Research has shown that Antagonist G plays a significant role in the control and perception of antagonist muscle action. It is involved in stopping movements and providing necessary levels of effector mechanical characteristics for fast movements .

Role in Agonist-Antagonist Pairs

Antagonist G is part of the agonist-antagonist pairs within the theory of the neural control of movements with spatial referent coordinates, the principle of abundance, and the uncontrolled manifold hypothesis . This role is crucial for the proper functioning of these systems.

Esophageal Carcinoma Cell Proliferation and Migration

Elevated levels of Antagonist G in esophageal carcinoma promote cell proliferation and migration . This suggests that Antagonist G could be a potential target for therapeutic interventions in esophageal carcinoma.

Identification of Novel Human GPCR Agonists and Antagonists

A machine learning model has been developed to identify novel human GPCR agonists and antagonists using Antagonist G . This could lead to the discovery of new therapeutic targets and drugs.

properties

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H66N12O6S/c1-29(2)23-39(45(64)57-38(43(51)62)20-22-68-4)58-46(65)40(25-31-27-55-36-18-10-8-15-33(31)36)59-47(66)42(24-30-13-6-5-7-14-30)61(3)48(67)41(26-32-28-56-37-19-11-9-16-34(32)37)60-44(63)35(50)17-12-21-54-49(52)53/h5-11,13-16,18-19,27-29,35,38-42,55-56H,12,17,20-26,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,65)(H,59,66)(H,60,63)(H4,52,53,54)/t35-,38-,39-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCSSYAUKKIDJV-FAXBSAIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H66N12O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

951.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antagonist G

CAS RN

115150-59-9
Record name Antagonist G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115150599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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